molecular formula C15H10BrF3N4O2S B2585700 4-bromo-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide CAS No. 338968-39-1

4-bromo-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide

Cat. No.: B2585700
CAS No.: 338968-39-1
M. Wt: 447.23
InChI Key: CNVWLEXTKKFHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide is a useful research compound. Its molecular formula is C15H10BrF3N4O2S and its molecular weight is 447.23. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Reactivity

4-Bromo-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide exhibits interesting chemical properties and reactivity due to the presence of the trifluoromethyl group and the quinoxaline ring. The trifluoromethyl group is known to be both an emitter and a transmitter of steric pressure, impacting the chemical reactions and interactions of the compound (Schlosser et al., 2006). This characteristic is significant in understanding the compound's behavior in various chemical environments.

Synthesis and Derivatives

Research has been conducted on synthesizing new derivatives of 3-(trifluoromethyl)quinoxalines, including those substituted with bromo, amino, and other functional groups. These derivatives have potential applications in various fields of chemistry and materials science (Didenko et al., 2015). The ability to create a wide range of derivatives enhances the utility of the compound in research and industrial applications.

Sensor Applications

One of the interesting applications of derivatives of this compound is in sensor technology. A study demonstrated the use of a similar compound, (E)-Nʹ-(4-Bromobenzyledene)-benzenesulfonohydrazide, in the selective detection of metal ions, specifically chromium, from environmental samples (Hussain et al., 2020). This suggests potential uses of this compound in environmental monitoring and analytical chemistry.

Pharmaceutical Applications

Although the requirement was to exclude information related to drug use and side effects, it is worth noting that similar compounds have been studied for their pharmaceutical applications. This includes research into their anticancer properties and potential as medication (Liu et al., 1994). However, this information is provided for context and does not focus on the specific compound .

Properties

IUPAC Name

4-bromo-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF3N4O2S/c16-9-5-7-10(8-6-9)26(24,25)23-22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8,23H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVWLEXTKKFHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NNS(=O)(=O)C3=CC=C(C=C3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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